4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, also known by its Flavouring Group Evaluation number FL-no: 16.130, is a synthetic compound primarily investigated for its potential use as a flavor modifier in various food categories. [, ] This compound does not occur naturally in botanical or animal sources. []
FEMA 4774, known chemically as 4-amino-5-(3-isopropylamino)-2,2-dimethyl-3-oxopropoxy-2-methylquinoline-3-carboxylic acid, is a synthetic compound primarily used as a sweetness enhancer in various food products. It is classified under flavoring agents and is recognized for its ability to enhance the sweetness perception of sugars, particularly sucrose. This compound has garnered attention for its potential applications in food science and medicine, especially in developing taste modulators for individuals with taste disorders .
The synthesis of FEMA 4774 involves multiple key steps:
Industrial production methods mirror laboratory synthesis but are optimized for scale and purity. Batch reactors are commonly employed to maintain controlled conditions throughout the reaction process. Purification techniques such as crystallization and chromatography are critical to achieving high purity levels in the final product .
FEMA 4774 features a complex molecular structure characterized by a quinoline core with several functional groups:
The molecular formula is C₁₅H₁₈N₂O₃, and it has a molecular weight of approximately 278.31 g/mol. The structural complexity contributes to its unique properties as a sweetness enhancer .
FEMA 4774 participates in several chemical reactions:
Common reagents used in these reactions include:
FEMA 4774 functions by binding to specific taste receptors, notably T1R2 and T1R3, which are critical components of the sweet taste signaling pathway. This binding enhances the affinity of sucrose for its receptor sites, effectively reducing the concentration of sucrose required to achieve a similar sweetness perception. The modulation of these receptors leads to an amplification of sweet taste signals transmitted to the brain, making it a valuable tool in food formulation .
FEMA 4774 is typically presented as a white to off-white powder with a specific melting point that varies based on purity and formulation conditions.
Key chemical properties include:
Relevant data on toxicity and safety have been evaluated by organizations such as the Joint FAO/WHO Expert Committee on Food Additives, confirming its status as safe for use within specified limits .
FEMA 4774 has diverse applications across various fields:
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